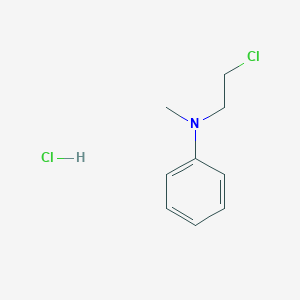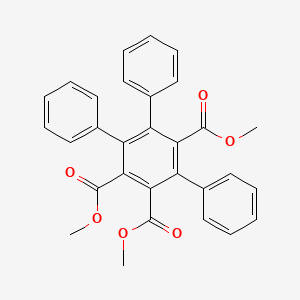
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate is a complex organic compound with a unique structure characterized by three phenyl groups attached to a benzene ring, which is further substituted with three carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3,5,6-triphenylbenzene-1,2,4-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5,6-triphenylbenzene-1,2,4-tricarboxylic acid.
Reduction: Formation of trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarbinol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but lacks the phenyl groups.
Trimethyl 1,2,4-benzenetricarboxylate: Another isomer with different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate is unique due to the presence of three phenyl groups, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
51639-32-8 |
|---|---|
Fórmula molecular |
C30H24O6 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
trimethyl 3,5,6-triphenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H24O6/c1-34-28(31)25-22(19-13-7-4-8-14-19)23(20-15-9-5-10-16-20)26(29(32)35-2)27(30(33)36-3)24(25)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
HQXHFQCVNCQKDZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



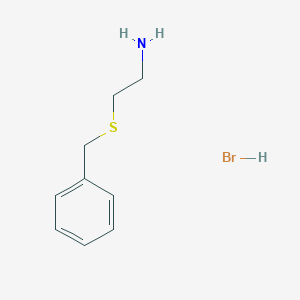

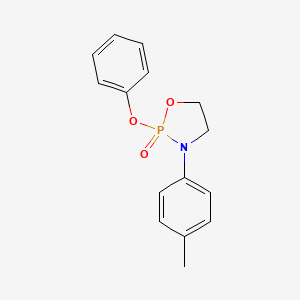
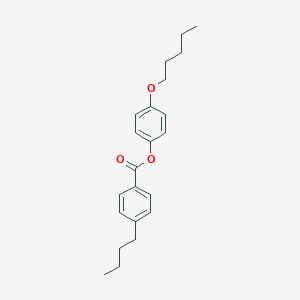

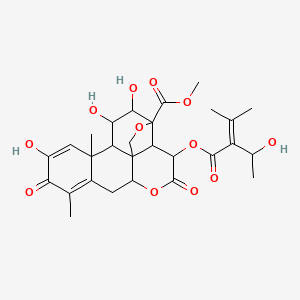
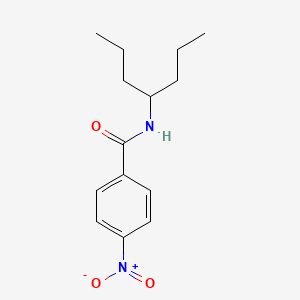

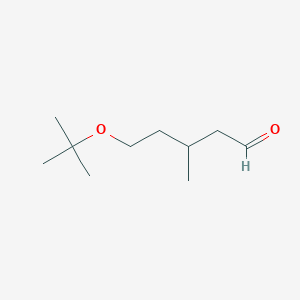
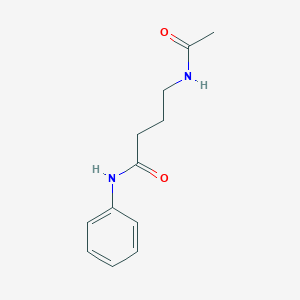
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
